molecular formula C25H20ClN3O B2891395 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-33-2

1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2891395
CAS No.: 901267-33-2
M. Wt: 413.91
InChI Key: DKBICMIWWJRMOE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core with substituents at the 1-, 3-, and 8-positions. The 3-chloro-4-methylphenyl group at position 1 and the 4-methoxyphenyl group at position 3 introduce steric bulk and electron-donating effects, while the 8-methyl group enhances hydrophobicity. This structural configuration is designed to optimize interactions with biological targets, particularly in anti-inflammatory applications .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O/c1-15-4-11-23-20(12-15)25-21(14-27-23)24(17-6-9-19(30-3)10-7-17)28-29(25)18-8-5-16(2)22(26)13-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBICMIWWJRMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Unlike CF3-containing analogs, the absence of strong electron-withdrawing groups in the target compound may favor selective enzyme binding over broad reactivity .

Key Observations :

  • The target compound’s 4-methoxyphenyl group may contribute to COX-2 selectivity by mimicking the methoxy group in celecoxib .

Physicochemical and Electronic Properties

  • Molecular Weight : The target compound (C26H20ClN3O) has a molecular weight of 426.91 g/mol, higher than fluorine-containing analogs (e.g., 403.84 g/mol in ) due to chloro and methyl groups .
  • Solubility : The 4-methoxyphenyl group enhances solubility in polar solvents compared to purely hydrophobic substituents (e.g., 4-chlorophenyl) .
  • Electronic Effects: The absence of strong electron-withdrawing groups (e.g., CF3, NO2) results in a higher electron density at the quinoline core, favoring π-π stacking with COX-2’s hydrophobic pocket .

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